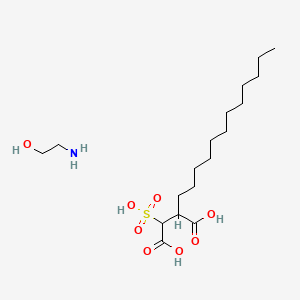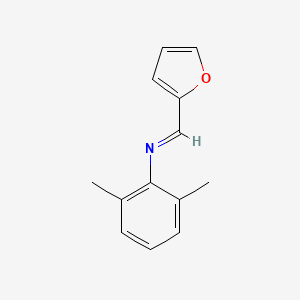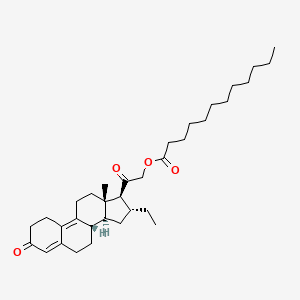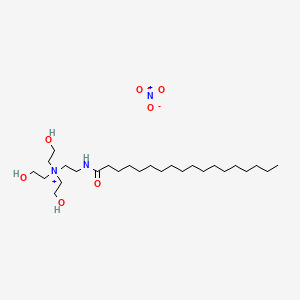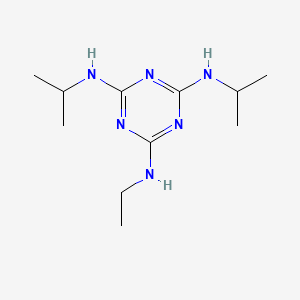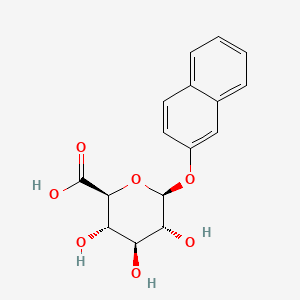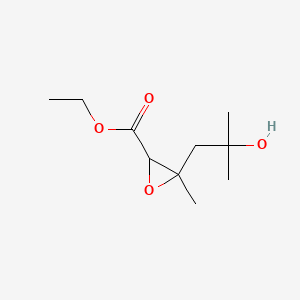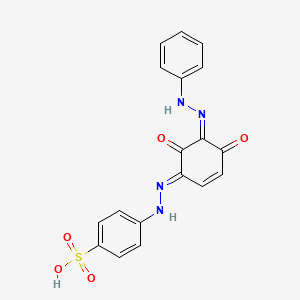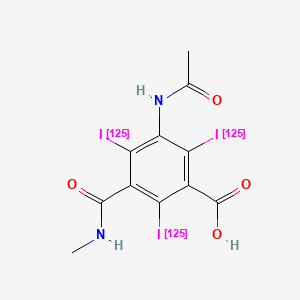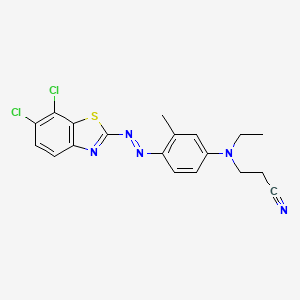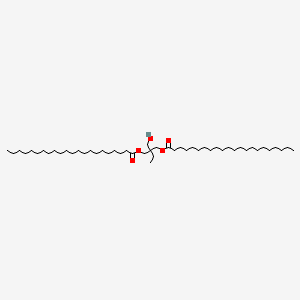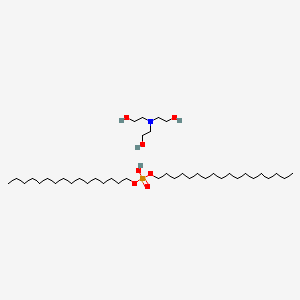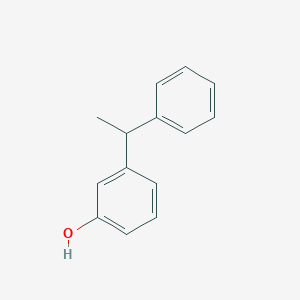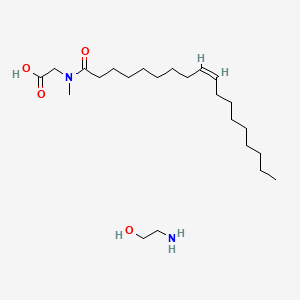
Einecs 240-219-0
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,5-Triazine-2,4,6-triamine can be synthesized through several methods. One common method involves the reaction of dicyandiamide with ammonia under high pressure and temperature. The reaction typically occurs in an aqueous medium and requires a catalyst to proceed efficiently.
Industrial Production Methods
In industrial settings, the production of 1,3,5-Triazine-2,4,6-triamine often involves the use of large-scale reactors where dicyandiamide and ammonia are combined under controlled conditions. The process is optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert 1,3,5-Triazine-2,4,6-triamine into simpler amine compounds.
Substitution: It can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various triazine derivatives, which have applications in different fields such as agriculture and pharmaceuticals.
Aplicaciones Científicas De Investigación
1,3,5-Triazine-2,4,6-triamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex chemical compounds.
Biology: In biological research, it serves as a precursor for the synthesis of biologically active molecules.
Medicine: This compound is investigated for its potential therapeutic properties, including its use in drug development.
Industry: It is used in the production of resins, adhesives, and coatings due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1,3,5-Triazine-2,4,6-triamine involves its interaction with various molecular targets. It can form stable complexes with metal ions, which is crucial for its applications in catalysis and material science. Additionally, its ability to undergo substitution reactions allows it to modify biological molecules, making it useful in medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
Melamine: Another triazine derivative with similar chemical properties.
Cyanuric acid: Shares the triazine ring structure but has different functional groups.
Ammeline: A derivative of melamine with an additional amine group.
Uniqueness
1,3,5-Triazine-2,4,6-triamine is unique due to its versatile reactivity and stability, which make it suitable for a wide range of applications. Its ability to form stable complexes with metal ions and undergo various chemical reactions distinguishes it from other similar compounds.
Propiedades
Número CAS |
16070-29-4 |
|---|---|
Fórmula molecular |
C23H46N2O4 |
Peso molecular |
414.6 g/mol |
Nombre IUPAC |
2-aminoethanol;2-[methyl-[(Z)-octadec-9-enoyl]amino]acetic acid |
InChI |
InChI=1S/C21H39NO3.C2H7NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22(2)19-21(24)25;3-1-2-4/h10-11H,3-9,12-19H2,1-2H3,(H,24,25);4H,1-3H2/b11-10-; |
Clave InChI |
APORHXDNYYBWMK-GMFCBQQYSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)N(C)CC(=O)O.C(CO)N |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)O.C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


